2,2,4,4-四甲基环丁-1-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

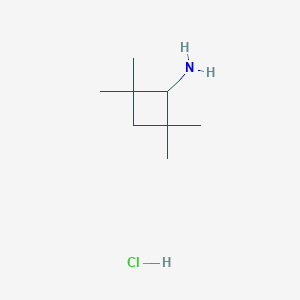

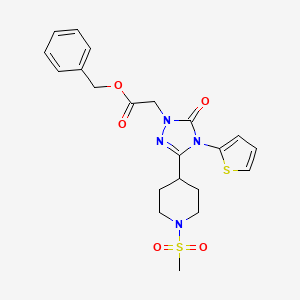

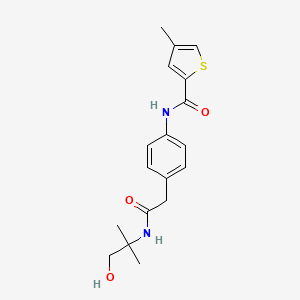

The compound 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride is a derivative of cyclobutane, which is a four-membered ring structure with two methyl groups at the 2 and 4 positions, and an amine group at the 1 position. This structure is of interest due to its potential in synthesizing various organic compounds and for its unique chemical properties.

Synthesis Analysis

The synthesis of related cyclobutane derivatives has been explored in various studies. For instance, the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid with an all-cis geometry involves a [2 + 2]-photocycloaddition reaction, followed by a regioselective ring opening, Hofmann rearrangement, and nitrogen protection . Although not directly synthesizing the tetramethylcyclobutan-1-amine, this method provides insight into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be quite complex. For example, the crystal structure of 1,2,3,4-tetramethylcyclobutadiene-nickel dichloride shows a planar cyclobutadiene ring with square geometry, and the methyl groups are displaced due to steric interference . This information, while not directly about the tetramethylcyclobutan-1-amine, helps us understand the steric factors that might influence the structure of such a compound.

Chemical Reactions Analysis

The reactivity of cyclobutane derivatives with nucleophiles has been shown to depend on the reaction conditions, steric hindrance, and the nucleophilicity of the attacking species . For example, the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with primary amines leads to the formation of an N-substituted imine, which can be hydrolyzed to the corresponding amide in the presence of water . This suggests that the tetramethylcyclobutan-1-amine could also undergo similar reactions, forming various organic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,2,4,4-Tetramethylcyclobutan-1-amine hydrochloride are not detailed in the provided papers, the properties of similar compounds can be inferred. Cyclobutane derivatives generally exhibit unique chemical reactivity due to ring strain and the presence of substituents that can affect their physical properties like solubility, melting point, and stability. The steric effects of the methyl groups and the presence of the amine could influence the compound's reactivity and interaction with other chemicals .

科学研究应用

与亲核试剂的反应

研究已经探索了环丁酮的氯硫烷基衍生物,包括2,2,4,4-四甲基环丁-1-酮,与各种亲核试剂的反应。这些反应涉及取代和重排过程,突出了该化合物作为化学合成中多功能性的 (Majchrzak et al., 2006)。

环化反应

该化合物已被用于与氨基环丁烷和醛的[4 + 2]环化反应中,导致四氢吡喃基胺的合成。这证明了它在创建复杂化学结构中的效用 (Perrotta et al., 2015)。

与胺和其他亲核试剂的反应

一项研究详细说明了2,2,4,4-四甲基-1,3-环丁二酮如何与各种亲核试剂(包括伯胺)反应。这些反应对于合成取代的咪唑啉和二氢嘧啶非常重要 (Hansen & Demarco, 1969)。

食品接触材料的安全评估

相关化合物2,2,4,4-四甲基环丁-1,3-二醇的安全性由EFSA食品接触材料小组评估,突出了其在用于食品包装的聚酯制造中的潜在用途 (Flavourings, 2013)。

环加成反应

该化合物已经参与了[2 + 3]环加成反应以产生螺环1,3-噻唑烷,证明了它在创建多样化化学结构中的适用性 (Gebert et al., 2003)。

属性

IUPAC Name |

2,2,4,4-tetramethylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,4)6(7)9;/h6H,5,9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIJEPVBLBWXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1N)(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3017061.png)

![{4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine](/img/structure/B3017069.png)

![4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3017072.png)

![Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3017081.png)

![6-(azepan-1-ylsulfonyl)-2-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017082.png)

![4-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3017083.png)